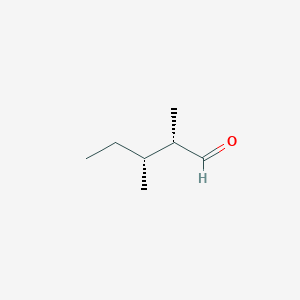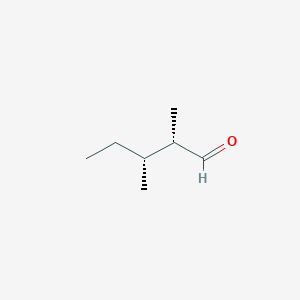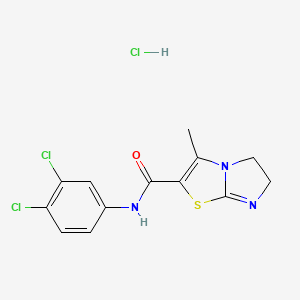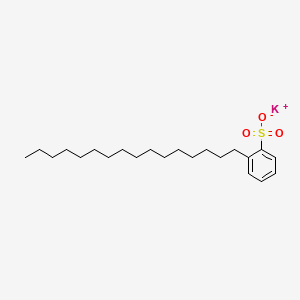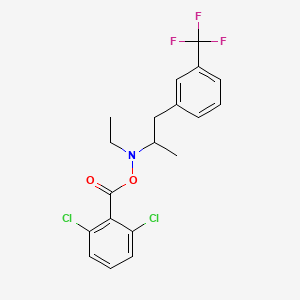
2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride is a complex organic compound that features a combination of isoxazole, phenoxy, and isopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an alkyl halide.
Amination: The isopropylamino group can be added through a reductive amination reaction involving an aldehyde or ketone and isopropylamine.
Hydrochloride Formation: The final hydrochloride salt can be formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions could target the bromine atom or the isoxazole ring, potentially leading to debromination or ring opening.
Substitution: The phenoxy and isoxazole groups may participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the phenoxy or isoxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the isoxazole ring and the isopropylamino group suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industrial applications, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it suitable for use in coatings, adhesives, or other specialized applications.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cell surface or intracellular receptors, modulating signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
- 2-Propanol, 1-(o-((4-bromo-3-methyl-5-thiazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride
Uniqueness
The uniqueness of 2-Propanol, 1-(o-((4-bromo-3-methyl-5-isoxazolyl)methoxy)phenoxy)-3-(isopropylamino)-, hydrochloride lies in its specific combination of functional groups. The presence of the bromine atom, isoxazole ring, and isopropylamino group gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
90288-67-8 |
|---|---|
Molecular Formula |
C17H24BrClN2O4 |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
1-[2-[(4-bromo-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23BrN2O4.ClH/c1-11(2)19-8-13(21)9-22-14-6-4-5-7-15(14)23-10-16-17(18)12(3)20-24-16;/h4-7,11,13,19,21H,8-10H2,1-3H3;1H |
InChI Key |
HMFHNSFZMYCZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)COC2=CC=CC=C2OCC(CNC(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


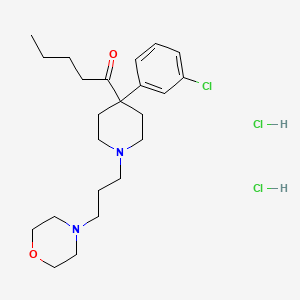
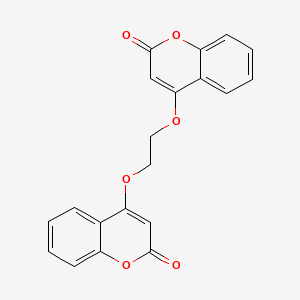
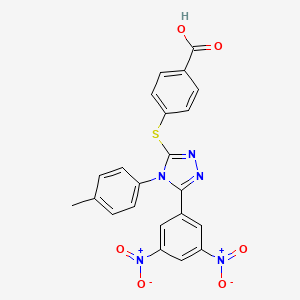

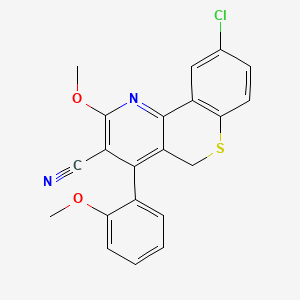
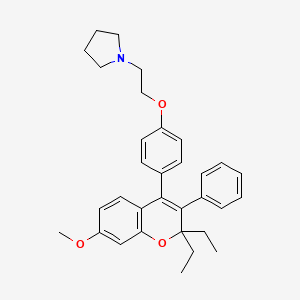
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;hydrochloride](/img/structure/B12756206.png)
